molecular formula C9H14BNO4 B015740 N-Boc-2-pyrroleboronic acid CAS No. 135884-31-0

N-Boc-2-pyrroleboronic acid

Cat. No. B015740
Key on ui cas rn: 135884-31-0
M. Wt: 211.03 g/mol
InChI Key: ZWGMJLNXIVRFRJ-UHFFFAOYSA-N
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Patent
US06265411B1

Procedure details

n-Butyllithium (29 ml of a 1.6M solution in hexane, 47.4 mmol) was added dropwise over 10 minutes to a solution of 2,2,6,6-tetramethylpiperidine (6.7 g, 47.4 mmol) in THF (175 ml) cooled to −78° C. A solution of 1-t-butoxycarbonylpyrrole (8.19 g, 49 mmol) in THF (25 ml) was added and the mixture was maintained below −70° C. The reaction mixture was stirred for 1.5 hours at −78° C. and tri-isopropyl borate (17 g, 90 mmol) was added. The reaction mixture was then allowed to warm to ambient temperature over 1 hour. The mixture was diluted with ether (500 ml) and washed with 1M potassium hydrogen sulphate solution (100 ml×3), 1M sodium hydrogen carbonate solution (100 ml×2) and brine (100 ml). The ether phase was dried (MgSO4) and the solvent removed by evaporation. The residue was purified by flash column chromatography eluting with isohexanes/ethyl acetate (a gradient from 100/0 to 50/50) to give the 1-t-butoxycarbonylpyrrol-2-ylboronic acid (4.05 g, 43%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
8.19 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
17 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.CC1(C)CCCC(C)(C)N1.[C:16]([O:20][C:21]([N:23]1[CH:27]=[CH:26][CH:25]=[CH:24]1)=[O:22])([CH3:19])([CH3:18])[CH3:17].[B:28](OC(C)C)([O:33]C(C)C)[O:29]C(C)C>CCCCCC.C1COCC1.CCOCC>[C:16]([O:20][C:21]([N:23]1[CH:27]=[CH:26][CH:25]=[C:24]1[B:28]([OH:33])[OH:29])=[O:22])([CH3:19])([CH3:17])[CH3:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
6.7 g
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
175 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
8.19 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
17 g
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1.5 hours at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was maintained below −70° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature over 1 hour
Duration
1 h
WASH
Type
WASH
Details
washed with 1M potassium hydrogen sulphate solution (100 ml×3), 1M sodium hydrogen carbonate solution (100 ml×2) and brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether phase was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography
WASH
Type
WASH
Details
eluting with isohexanes/ethyl acetate (a gradient from 100/0 to 50/50)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(=CC=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.05 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 39.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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